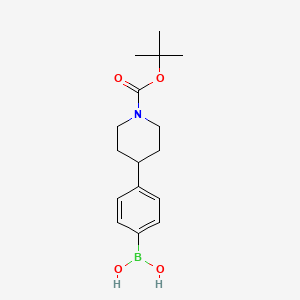
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” can be represented by the SMILES string O=C(N(CC1)CCC1C(C=C2)=CC=C2C(O)=O)OC(C)(C)C . This indicates that the molecule contains a tert-butoxycarbonyl group, a piperidin-4-yl group, and a phenylboronic acid group.
Chemical Reactions Analysis
As a semi-flexible linker in PROTAC development, “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” plays a crucial role in the formation of ternary complexes for targeted protein degradation . The exact chemical reactions it undergoes would depend on the specific proteins being targeted.
Physical And Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It is recommended to be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Asymmetric synthesis plays a critical role in the development of enantiomerically pure compounds, which are crucial for drug development and materials science. The use of tert-butoxycarbonyl protected piperidine derivatives, including those related to 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acid, has been documented in the asymmetric synthesis of complex organic molecules. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives illustrates the utility of these compounds in generating optically pure substances starting from basic amino acids (Xue et al., 2002).
Bioactive Compound Development
Research into the development of novel bioactive compounds often involves the use of piperidine derivatives as key intermediates. For instance, the synthesis and in vitro biological activity of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, which are crucial for the study of folate-mediated biochemistry, demonstrate the application of tert-butoxycarbonyl protected piperidine derivatives in medicinal chemistry (Rosowsky et al., 1994).
Materials Science
In materials science, the design and synthesis of novel polymers and materials often leverage the unique properties of piperidine derivatives. The development of poly(arylene piperidinium) hydroxide ion exchange membranes, which exhibit remarkable alkaline stability and conductivity, showcases the potential of these compounds in creating advanced materials for energy applications (Olsson et al., 2018).
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target’s degradation .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By recruiting an E3 ligase to a specific target protein, the PROTAC induces ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The rigidity of the linker region in protacs, where this compound is used, can impact the drug-like properties, potentially influencing absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can have various effects at the molecular and cellular levels, depending on the function of the target protein .
Safety and Hazards
Direcciones Futuras
The use of “4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid” in PROTAC development represents a promising direction in the field of targeted protein degradation . By optimizing the properties of the linker region, it may be possible to improve the efficacy and selectivity of PROTACs for various therapeutic applications .
Propiedades
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-8-13(9-11-18)12-4-6-14(7-5-12)17(20)21/h4-7,13,20-21H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUFFGMPLAKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

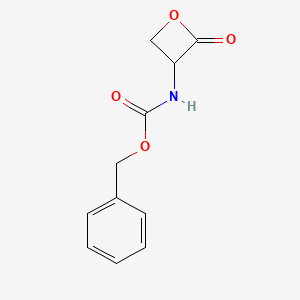
![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)


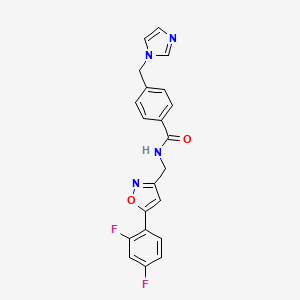
![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)
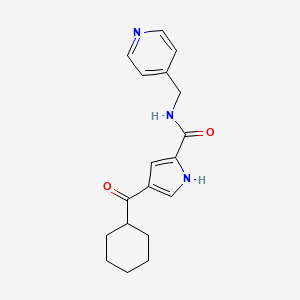
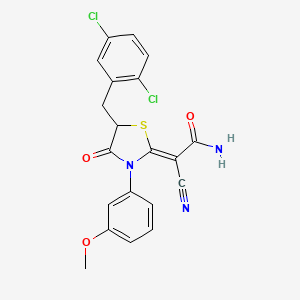

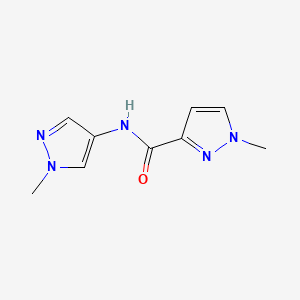
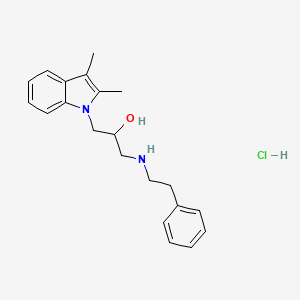
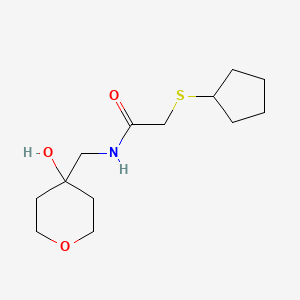
![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)